3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride
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Overview
Description
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride is a synthetic compound with a complex structure that includes a pyrimidine ring, an oxazolidinone ring, and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride typically involves multiple steps One common method starts with the preparation of the pyrimidine ring, followed by the formation of the oxazolidinone ringThe reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .
Scientific Research Applications
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiamine EP Impurity A: This compound shares a similar pyrimidine structure but differs in its functional groups and overall structure.
Thiamine Impurity E: Another related compound with a similar pyrimidine ring but different substituents.
Uniqueness
Its distinct structure allows it to interact with different molecular targets and exhibit unique biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H13ClN4O2 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c1-6-4-7(10)12-8(11-6)5-13-2-3-15-9(13)14;/h4H,2-3,5H2,1H3,(H2,10,11,12);1H |
InChI Key |
UARQPYSRANJLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN2CCOC2=O)N.Cl |
Origin of Product |
United States |
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